An In-Depth Technical Guide to the Synthesis and Characterization of 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol
An In-Depth Technical Guide to the Synthesis and Characterization of 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The triazolopyrimidine scaffold is a well-established pharmacophore present in a variety of biologically active molecules, exhibiting a wide range of therapeutic properties including anticancer, antiviral, and anti-inflammatory activities.[1][2] This guide details a robust and reproducible synthetic pathway, outlines the critical process parameters, and provides a thorough analysis of the spectroscopic techniques required for the unambiguous structural elucidation and purity assessment of the title compound. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development who require a practical and scientifically rigorous resource for the preparation and analysis of this important molecular entity.
Introduction: The Significance of the Triazolopyrimidine Scaffold
The fusion of a triazole ring with a pyrimidine nucleus gives rise to the triazolopyrimidine system, a class of heterocyclic compounds that has garnered considerable attention in the field of medicinal chemistry.[1][3] The structural rigidity and the presence of multiple nitrogen atoms in this scaffold allow for diverse molecular interactions with various biological targets.[2] Specifically, the[1][2][3]triazolo[4,3-a]pyrimidine isomer has been explored for the development of kinase inhibitors for cancer therapy, underscoring the therapeutic potential of this heterocyclic system.[4] The title compound, 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol (CAS No. 41266-80-2), is a key intermediate that can be further functionalized, making it a valuable building block in the synthesis of novel pharmaceutical agents.[4][5]
Retrosynthetic Analysis and Synthesis Pathway
The synthesis of 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol is conceptually straightforward and can be achieved through a two-step process. The retrosynthetic analysis reveals that the target molecule can be obtained via the cyclization of a key intermediate, 2-hydrazinyl-4,6-dimethylpyrimidine, with carbon disulfide. This intermediate, in turn, can be prepared from the commercially available 2-chloro-4,6-dimethylpyrimidine through nucleophilic substitution with hydrazine.
Caption: Retrosynthetic analysis of the target compound.
The forward synthesis, therefore, involves the initial preparation of the hydrazinylpyrimidine intermediate followed by the construction of the triazole-thiol ring.
Experimental Protocols
Step 1: Synthesis of 2-Hydrazinyl-4,6-dimethylpyrimidine
The initial step involves the nucleophilic displacement of the chlorine atom from 2-chloro-4,6-dimethylpyrimidine using hydrazine hydrate. This reaction is typically carried out in an alcoholic solvent.
Protocol:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-4,6-dimethylpyrimidine (1 equivalent) in ethanol.
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To this solution, add hydrazine hydrate (1.5-2 equivalents) dropwise at room temperature. The addition is mildly exothermic.
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After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.
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The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 2-hydrazinyl-4,6-dimethylpyrimidine as a solid.
Caption: Workflow for the synthesis of the hydrazinyl intermediate.
Step 2: Synthesis of 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol
The final step is the cyclization of the hydrazinyl intermediate with carbon disulfide in the presence of a base. This reaction leads to the formation of the fused triazole ring with the desired thiol functionality.
Protocol:
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To a solution of potassium hydroxide (1.1 equivalents) in ethanol in a round-bottom flask, add 2-hydrazinyl-4,6-dimethylpyrimidine (1 equivalent).
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Stir the mixture at room temperature for 15-20 minutes.
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Add carbon disulfide (1.2 equivalents) dropwise to the reaction mixture.
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Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction by TLC.
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After completion, cool the reaction mixture and pour it into ice-cold water.
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Acidify the solution with dilute hydrochloric acid to a pH of approximately 5-6.
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The precipitated solid is collected by filtration, washed thoroughly with water, and dried under vacuum.
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The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.
Caption: Workflow for the synthesis of the final product.
Characterization and Data Analysis
A comprehensive characterization is essential to confirm the structure and purity of the synthesized 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol. The following table summarizes the expected analytical data based on the compound's structure and data from closely related analogs.
| Analysis Technique | Expected Observations |
| Appearance | Off-white to pale yellow solid |
| Molecular Formula | C₇H₈N₄S[5][6][7] |
| Molecular Weight | 180.23 g/mol [5][6][7] |
| Melting Point | Expected to be in the range of 200-250 °C (decomposition may be observed) |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): ~13.5 (br s, 1H, SH), ~7.0 (s, 1H, pyrimidine-H), ~2.5 (s, 3H, CH₃), ~2.4 (s, 3H, CH₃) |
| ¹³C NMR (DMSO-d₆, 101 MHz) | δ (ppm): ~165 (C=S), ~160 (pyrimidine-C), ~150 (pyrimidine-C), ~145 (triazole-C), ~110 (pyrimidine-CH), ~24 (CH₃), ~18 (CH₃) |
| FT-IR (KBr, cm⁻¹) | ν: ~3100-2900 (C-H), ~2600-2550 (weak, S-H), ~1620 (C=N), ~1580 (C=C) |
| Mass Spectrometry (ESI-MS) | m/z: 181.05 [M+H]⁺, 179.04 [M-H]⁻ |
Conclusion
This technical guide provides a detailed and actionable framework for the synthesis and characterization of 5,7-Dimethyl-triazolo[4,3-a]pyrimidine-3-thiol. The described two-step synthetic route is efficient and utilizes readily available starting materials. The comprehensive characterization data serves as a benchmark for researchers to verify the identity and purity of the synthesized compound. The availability of this key intermediate will undoubtedly facilitate the exploration of novel triazolopyrimidine derivatives as potential therapeutic agents in various disease areas.
References
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Jurnal UPI. (2022). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. Retrieved from [Link]
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PubChem. (n.d.). 2-Hydrazinyl-4,6-dimethylpyrimidine. Retrieved from [Link]
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PubChem. (n.d.). 5,7-Dimethyl-(1,2,4)triazolo(4,3-a)pyrimidine-3-thiol. Retrieved from [Link]
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Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022). PMC. Retrieved from [Link]
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Synthesis and Cyclization Reactions with Pyrazolopyrimidinyl Keto-esters and their Enzymatic Activity. (2008). Acta Chimica Slovenica. Retrieved from [Link]
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